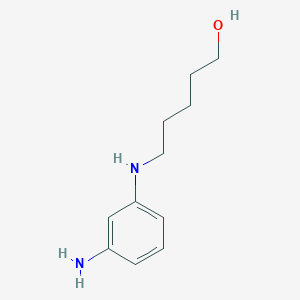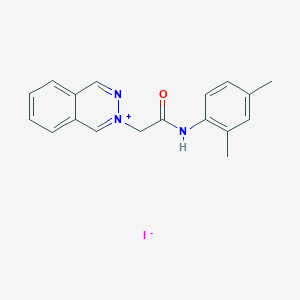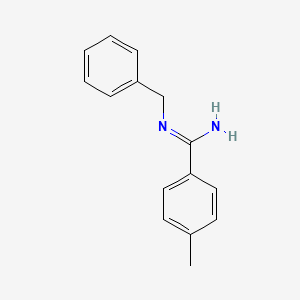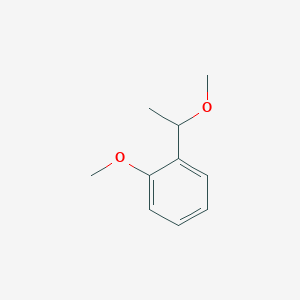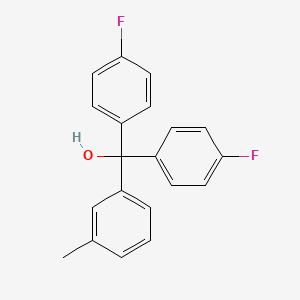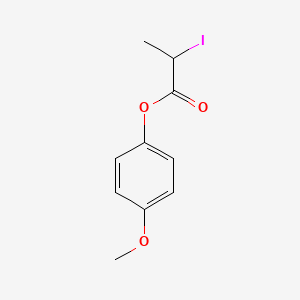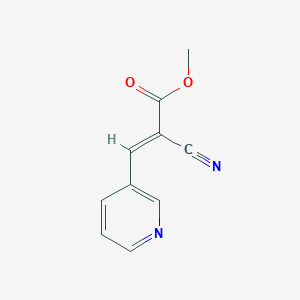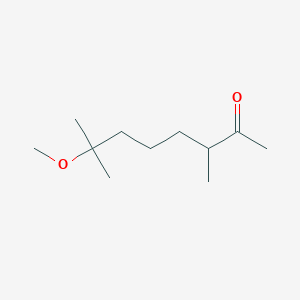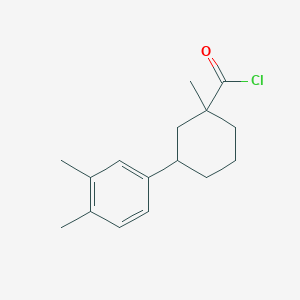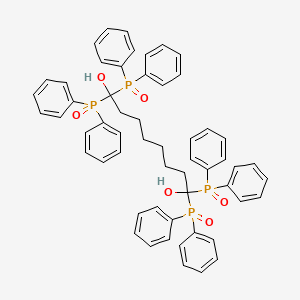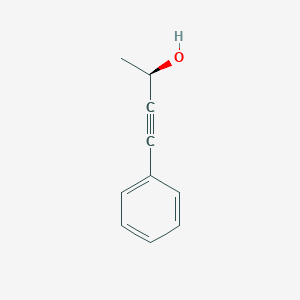
(r)-4-Phenyl-3-butyn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-Phenyl-3-butyn-2-ol is an organic compound with the molecular formula C10H10O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of significant interest in organic chemistry due to its unique structure, which includes a phenyl group, a hydroxyl group, and a triple bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Phenyl-3-butyn-2-ol typically involves the use of propargyl alcohol and phenylacetylene as starting materials. One common method is the addition of phenylacetylene to propargyl alcohol in the presence of a base such as sodium amide. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of ®-4-Phenyl-3-butyn-2-ol may involve catalytic hydrogenation of phenylacetylene in the presence of a chiral catalyst. This method ensures high enantioselectivity, producing the desired ®-enantiomer with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-Phenyl-3-butyn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: 4-Phenyl-3-butyn-2-one.
Reduction: 4-Phenyl-3-butene-2-ol or 4-Phenylbutan-2-ol.
Substitution: 4-Phenyl-3-butyn-2-chloride.
Wissenschaftliche Forschungsanwendungen
®-4-Phenyl-3-butyn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-4-Phenyl-3-butyn-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can engage in π-π interactions. The triple bond provides a site for further chemical modifications, allowing the compound to participate in a wide range of biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenyl-3-butyn-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
4-Phenyl-3-butene-2-ol: Similar structure but with a double bond instead of a triple bond.
4-Phenylbutan-2-ol: Similar structure but with a single bond instead of a triple bond.
Uniqueness
®-4-Phenyl-3-butyn-2-ol is unique due to its chiral nature and the presence of both a hydroxyl group and a triple bond. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
73922-81-3 |
|---|---|
Molekularformel |
C10H10O |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
(2R)-4-phenylbut-3-yn-2-ol |
InChI |
InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,1H3/t9-/m1/s1 |
InChI-Schlüssel |
JYOZFNMFSVAZAW-SECBINFHSA-N |
Isomerische SMILES |
C[C@H](C#CC1=CC=CC=C1)O |
Kanonische SMILES |
CC(C#CC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B14135871.png)
